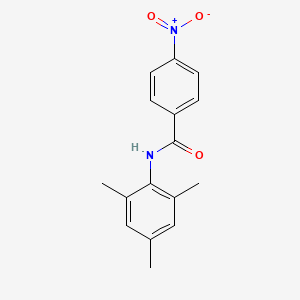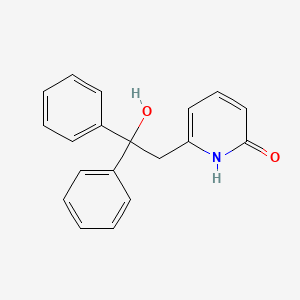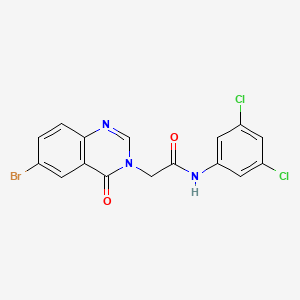
4-Nitro-2',4',6'-trimethylbenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2’,4’,6’-trimethylbenzanilide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of benzanilide, characterized by the presence of nitro and methyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2’,4’,6’-trimethylbenzanilide typically involves the nitration of 2,4,6-trimethylbenzanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
While specific industrial production methods for 4-Nitro-2’,4’,6’-trimethylbenzanilide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2’,4’,6’-trimethylbenzanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 2’,4’,6’-trimethylbenzanilide.
Substitution: Depending on the nucleophile, various substituted derivatives of 4-Nitro-2’,4’,6’-trimethylbenzanilide can be formed.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2’,4’,6’-trimethylbenzanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-2’,4’,6’-trimethylbenzanilide involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound’s effects are mediated through pathways involving electron transfer and nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-2’,4’,6’-trimethylbenzanilide
- 4-Methoxy-2’,4’,6’-trimethylbenzanilide
- 2’,4’,6’-Trimethylbenzanilide
- 2,2’,6’-Trimethylbenzanilide
- 4-Chloro-2’,4’,6’-trimethylbenzanilide
Uniqueness
4-Nitro-2’,4’,6’-trimethylbenzanilide is unique due to the presence of both nitro and multiple methyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
72725-85-0 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-nitro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-11(2)15(12(3)9-10)17-16(19)13-4-6-14(7-5-13)18(20)21/h4-9H,1-3H3,(H,17,19) |
InChI-Schlüssel |
QAJMOBAKPOPSBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)





![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)





![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
